molecular formula C10H13IO2 B14066643 1,2-Dimethoxy-3-ethyl-6-iodobenzene

1,2-Dimethoxy-3-ethyl-6-iodobenzene

Cat. No.: B14066643
M. Wt: 292.11 g/mol
InChI Key: BDRQVEHNJAXDBO-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-ethyl-6-iodobenzene is an organic compound with the molecular formula C10H13IO2 and a molecular weight of 292.11 g/mol It is characterized by the presence of two methoxy groups, an ethyl group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-ethyl-6-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,2-dimethoxy-3-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-ethyl-6-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of compounds like 1,2-dimethoxy-3-ethyl-6-aminobenzene.

    Oxidation: Formation of 1,2-dimethoxy-3-ethyl-6-iodobenzaldehyde or 1,2-dimethoxy-3-ethyl-6-iodobenzoic acid.

    Reduction: Formation of 1,2-dimethoxy-3-ethylbenzene.

Scientific Research Applications

1,2-Dimethoxy-3-ethyl-6-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-ethyl-6-iodobenzene involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and iodine groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

1-ethyl-4-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C10H13IO2/c1-4-7-5-6-8(11)10(13-3)9(7)12-2/h5-6H,4H2,1-3H3

InChI Key

BDRQVEHNJAXDBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)I)OC)OC

Origin of Product

United States

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